molecular formula C8H8N2 B1273660 2-Amino-4-methylbenzonitrile CAS No. 26830-96-6

2-Amino-4-methylbenzonitrile

Cat. No.: B1273660
CAS No.: 26830-96-6
M. Wt: 132.16 g/mol
InChI Key: LGNVAEIITHYWCG-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzonitrile, with the chemical formula C8H8N2, is an organic compound characterized by the presence of an amino group, a methyl group, and a nitrile group attached to a benzene ring. This compound is a white to light yellow crystalline solid and is known for its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2-Amino-4-methylbenzonitrile involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically occurs under acidic conditions .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by the reaction of 4-methylbenzaldehyde with hydrogen cyanide, followed by treatment with ammonia under basic conditions. This method is advantageous due to its scalability and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylbenzonitrile involves its interaction with specific molecular targets. For instance, it has been found to bind to the active site of DNA polymerase β, inhibiting its activity and leading to the accumulation of replication errors . This property is particularly useful in the development of anticancer agents.

Properties

IUPAC Name

2-amino-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNVAEIITHYWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181323
Record name 2-Amino-4-methylbenzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26830-96-6
Record name 2-Amino-4-methylbenzonitrile
Source CAS Common Chemistry
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Record name 2-Amino-4-methylbenzonitrile
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Record name 2-Amino-4-methylbenzonitrile
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Record name 2-amino-4-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-2-nitrobenzonitrile (4.9 g, 30 mmol) and 10% palladium on carbon (500 mg) in 1,4-dioxane (60 mL) was stirred under hydrogen (balloon) overnight. The catalyst was removed by filtration through the Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (dichloromethane) to give the title compound as a pale yellow solid (3.3 g, 83%). 1H-NMR (300 MHz, CDCl3) δ 7.26 (d, J=8.3 Hz, 1H), 6.56 (s, 1H), 6.55 (s, 1H), 4.32 (br s, 2H), 2.29 (s, 3H).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-methylbenzonitrile (2.0 g, 10.7 mmol) and CuCN (1.92 g, 21.4 mmol) in NMP (10 mL) was reacted in a microwave for 20 min at 200° C. Upon completion the reaction was cooled to 0° C., and 15% aqueous NH4OH (215 mL) was slowly added. The mixture was stirred at rt for 30 min, then extracted with CH2Cl2. The organic layer was washed with H2O, brine, dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (3:1 Hexane:EtOAc) to provide 2-amino-4-methylbenzonitrile (1.24 g, 88%). 1H NMR (400 MHz, CDCl3) δ 1.45 (s, 3H), 5.70 (m, 1H), 5.84 (m, 1H), 6.41 (d, J=8.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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